molecular formula C20H21N3O4S2 B2981957 N-(1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide CAS No. 327975-23-5

N-(1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide

Cat. No.: B2981957
CAS No.: 327975-23-5
M. Wt: 431.53
InChI Key: CVBXOBNCZSAGFW-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzothiazole ring, a morpholine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate base. The resulting benzothiazole intermediate is then subjected to further reactions to introduce the sulfonyl and morpholine groups.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different chemical properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Medicine: The compound is being investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide is unique due to its combination of a benzothiazole ring, a morpholine ring, and a sulfonyl group. This unique structure allows it to participate in a wide range of chemical reactions and to interact with diverse molecular targets, making it a valuable compound in scientific research.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-13-11-23(12-14(2)27-13)29(25,26)16-9-7-15(8-10-16)19(24)22-20-21-17-5-3-4-6-18(17)28-20/h3-10,13-14H,11-12H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBXOBNCZSAGFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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